2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a pyran-4-one derivative featuring a dihydroisoquinoline substituent at the 2-position, a hydroxymethyl group at the 6-position, and a hydroxyl group at the 3-position. The dihydroisoquinoline moiety may enhance binding to biological targets via aromatic interactions, while the hydroxymethyl and hydroxyl groups contribute to solubility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C16H17NO4/c18-10-13-7-14(19)16(20)15(21-13)9-17-6-5-11-3-1-2-4-12(11)8-17/h1-4,7,18,20H,5-6,8-10H2 |
InChI Key |
RCNPMTLZFHHVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can be achieved through multi-step organic synthesis. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction involving an aldehyde, an amine, and a cyanide source . The reaction conditions typically include the use of silica-supported sulfuric acid in acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up multi-component reactions and optimizing reaction conditions for higher yields and purity would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Pyran-4-One Core
Key Observations:
Substituent Impact on Bioactivity: The target compound’s dihydroisoquinolinylmethyl group differentiates it from IKM5 (indole substituent) and 3a (guaiazulene-phenyl hybrid). Dihydroisoquinoline may confer affinity for neurological or kinase targets, whereas IKM5’s indole chain correlates with GRP78 inhibition and anti-metastatic activity in breast cancer . The hydroxymethyl group (shared with IKM5 and 3a) enhances hydrophilicity compared to 1l’s methyl group, which likely increases lipophilicity and metabolic stability .
Synthetic Accessibility: Compound 3a was synthesized under mild conditions (25°C, 24h in dichloromethane) , suggesting that similar pyranone derivatives may be accessible without harsh reagents. However, the target compound’s synthesis route remains unspecified in the provided evidence.
Spectroscopic Validation :
- Compound 1l was characterized using HRMS and IR spectroscopy, with a molecular ion peak at m/z 327.1596 . Such data provide a benchmark for validating the target compound’s structure if similar analytical methods are applied.
Analogues with Heterocyclic Modifications
Key Observations :
- Replacing the pyranone core with a pyrimidinone (e.g., in and ) alters electronic properties and binding modes. For example, the amino group in the pyrimidinone derivative () could enhance interactions with acidic residues in enzymes compared to the target compound’s hydroxyl group.
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a derivative of isoquinoline and pyran, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both isoquinoline and pyran moieties. Its chemical formula and structural details are crucial for understanding its biological interactions.
Chemical Structure
- IUPAC Name : 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
- Molecular Formula : C15H15N1O4
- Molecular Weight : 273.29 g/mol
The biological activity of the compound primarily revolves around its interaction with specific molecular targets in the body. Notably, it has been identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) , an enzyme implicated in various cancers.
Inhibition of PRMT5
Research indicates that the compound exhibits significant inhibitory effects on PRMT5, with an IC50 value of approximately 8.5 nM , comparable to established inhibitors like GSK-3326595 (IC50 = 5.5 nM) . This inhibition leads to reduced tumor cell proliferation and enhanced apoptosis in cancer models.
Antitumor Activity
In vitro studies have demonstrated that the compound possesses pronounced antitumor activity against various cancer cell lines, particularly in MV4-11 cells , where it showed a GI50 value of 18 nM . Furthermore, in vivo studies using mouse xenograft models have confirmed its efficacy in reducing tumor growth.
Additional Biological Effects
Beyond its antitumor properties, the compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate these properties.
- Neuroprotective Effects : Isoquinoline derivatives are often studied for neuroprotective effects, which may extend to this compound.
Table 1: Summary of Biological Activities
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
